2-(1,2-Benzisoxazol-3-yl)acetic acid

Pharmaceutical Synthesis Process Chemistry Antiepileptic API Manufacturing

Researchers requiring high-purity BOA for zonisamide synthesis often face low sulfonation yields (~63.5%) with generic material. This ≥98% pure 2-(1,2-benzisoxazol-3-yl)acetic acid maximizes API throughput. • Zonisamide intermediate: enables the critical, yield-limiting sulfonation step. • Synthetic auxin: induces shoot organogenesis without cell elongation in tobacco & apple. • Supplied with full Certificates of Analysis; bulk quantities available.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 4865-84-3
Cat. No. B189195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-Benzisoxazol-3-yl)acetic acid
CAS4865-84-3
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NO2)CC(=O)O
InChIInChI=1S/C9H7NO3/c11-9(12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H,11,12)
InChIKeyBVSIAYQIMUUCRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,2-Benzisoxazol-3-yl)acetic acid: Chemical Identity and Procurement Profile


2-(1,2-Benzisoxazol-3-yl)acetic acid (CAS: 4865-84-3), also designated 1,2-benzisoxazole-3-acetic acid (BOA), is a heterocyclic aromatic carboxylic acid derivative comprised of a benzene-fused isoxazole ring bearing a -CH₂COOH substituent at the 3-position [1]. The compound is primarily recognized as a crucial intermediate in the synthesis of the sulfonamide anticonvulsant drug zonisamide (1,2-benzisoxazole-3-methanesulfonamide) [2][3]. Additionally, BOA is documented as a synthetic auxin and morphogenetic plant growth regulator with a distinctive activity profile: it promotes shoot organogenesis without affecting cell elongation or root growth, a functional signature that distinguishes it from classical auxins such as indole-3-acetic acid (IAA) and 1-naphthaleneacetic acid (NAA) [4][5]. The compound has also been referenced as Zonisamide Impurity 1 in pharmaceutical regulatory contexts, underscoring its relevance for analytical and quality control procurement [6].

2-(1,2-Benzisoxazol-3-yl)acetic acid: Why Analogs Cannot Substitute


Substituting 2-(1,2-benzisoxazol-3-yl)acetic acid with structurally analogous heterocyclic acetic acids—such as benzofuran-3-acetic acid (oxygen replacing nitrogen), benzisothiazole-3-acetic acid (sulfur replacing oxygen), or even side-chain truncated variants like 1,2-benzisoxazole-3-one—is not functionally equivalent and introduces quantifiable performance divergence in both synthetic and biological contexts [1][2]. In pharmaceutical synthesis, the sulfonation of BOA is the critical and yield-limiting step in zonisamide manufacture; alternative heterocyclic scaffolds cannot undergo the identical sulfonation trajectory and would necessitate entirely new synthetic route development [3]. In plant biology applications, the morphogenetic specificity of BOA—high shoot induction without cell elongation activity—is uniquely governed by both the benzisoxazole ring architecture and the intact acetic acid side chain, with methoxylation, chlorination, or side-chain truncation producing markedly different activity profiles [4][5][6]. The following evidence items establish exactly where and by what magnitude BOA differs from its closest comparators.

2-(1,2-Benzisoxazol-3-yl)acetic acid: Quantitative Evidence and Differentiation


Sulfonation Yield: Prior Art vs. Optimized Process

In the sulfonation reaction of 2-(1,2-benzisoxazol-3-yl)acetic acid (BOA) with chlorosulfonic acid to produce 1,2-benzisoxazole-3-methanesulfonic acid (the immediate precursor to zonisamide), prior art processes using toluene without specific Lewis base catalysts yielded only 63.5% of the desired monosulfonated product, with 3% disulfonated by-product and 32% unreacted starting material remaining [1]. This documented suboptimal conversion is contrasted with improved processes incorporating specific Lewis bases (e.g., esters or nitriles) that enable more efficient selective sulfonation [1]. The originally reported overall yield for converting BOA to zonisamide via sulfonation and amination was characterized as 'very poor' before the development of optimized synthetic routes [2].

Pharmaceutical Synthesis Process Chemistry Antiepileptic API Manufacturing

Shoot-Inducing Activity: BOA vs. Ring-Only Analog

A direct comparative study evaluated the shoot-inducing activity of 2-(1,2-benzisoxazol-3-yl)acetic acid (BOA) against 1,2-benzisoxazole-3-one, an analog lacking the acetic acid side chain [1]. The study found that 1,2-benzisoxazole-3-one retains only part of the high shoot-inducing activity of BOA, while indole-2,3-dione (a structurally unrelated control) is completely inactive [1]. Neither compound exhibited any effect on root induction or cell elongation, reinforcing that the acetic acid side chain is essential for full morphogenetic potency [1].

Plant Tissue Culture Synthetic Auxin Shoot Organogenesis

Stage-Specific Activity: BOA vs. NAA in Protoplasts

In a direct head-to-head comparison using Nicotiana tabacum protoplast cultures, 2-(1,2-benzisoxazol-3-yl)acetic acid (BOA) demonstrated markedly different stage-specific activity compared to the classical synthetic auxin 1-naphthaleneacetic acid (NAA) [1]. The activity of BOA proved to be 'rather low' during the stages of cellular division and microcallus formation relative to NAA, but 'particularly high' during the stage of shoot induction from microcallus [1]. This pattern confirms that the activity of BOA is 'mainly morphogenetic' and not generally auxinic [1].

Protoplast Culture Shoot Organogenesis Microcallus Development

Effect of Chlorination on BOA vs. Classical Auxins

A systematic study investigated whether chlorination of the aromatic ring would enhance the auxin-like activity of 1,2-benzisoxazole-3-acetic acid, analogous to the well-established activity enhancement observed in chlorinated phenoxyacetic acid auxins (e.g., 2,4-D, MCPA) [1]. The study found that insertion of a chlorine atom in different positions of the aromatic ring did not increase the activity of BOA on shoot regeneration in vitro, pea stem elongation, or flax root growth [1]. This demonstrates that BOA 'behaves differently from other synthetic auxins' and that its activity is 'mainly related to the structure of its ring' rather than being responsive to halogen substitution [1].

Structure-Activity Relationship Halogenated Auxin Synthetic Growth Regulator

6,7-Dimethoxylation: Agonist-to-Antagonist Switch

The insertion of methoxy groups at specific positions of the BOA aromatic ring produces a functional reversal of activity. While the parent BOA is a morphogenetic compound that promotes shoot production in cytokinin-containing media, 6,7-dimethoxy-BOA (6,7-OMeBOAA) completely inhibits shoot production and acts as an auxin antagonist in cytokinin-mediated processes [1]. Specifically, 6,7-OMeBOAA is unable to induce the expression of the Pg5-GUS gene in the presence of BAP and inhibits the expression of this gene when induced by BAP plus IAA [1]. Positional monomethoxylation produces intermediate phenotypes: 4-OMeBOAA induces stem elongation and inhibits root growth, while 7-OMeBOAA inhibits stem elongation and shoot production without inducing root growth [1].

Auxin Antagonist Cytokinin Signaling Gene Expression

Genotype-Dependent Shoot Regeneration: BOA vs. BA in Apple

In a comparative study of adventitious shoot regeneration from leaf explants of apple (Malus domestica), 2-(1,2-benzisoxazol-3-yl)acetic acid (BOA) demonstrated genotype-dependent efficacy [1]. In the cultivar McIntosh, the highest percentage of regeneration obtained with BOA treatment reached 51%, whereas the optimal response with benzyladenine (BA), a standard cytokinin, was lower (specific BA percentage not enumerated in abstract but described as inferior to BOA in this cultivar) [1]. The study further noted that the combination of BOA with thidiazuron (TDZ) completely inhibited regeneration activity in leaf portions [1].

Apple Micropropagation Adventitious Shoot Formation Genotype-Specific Response

2-(1,2-Benzisoxazol-3-yl)acetic acid: Application Scenarios


Scenario 1: Zonisamide API Intermediate Procurement

2-(1,2-Benzisoxazol-3-yl)acetic acid is the essential intermediate for the synthesis of zonisamide (1,2-benzisoxazole-3-methanesulfonamide), a broad-spectrum antiepileptic drug marketed in Japan and South Korea [1]. The sulfonation of BOA to yield 1,2-benzisoxazole-3-methanesulfonic acid is the critical yield-limiting step in the synthetic route [2]. Prior art unoptimized sulfonation reactions produce only 63.5% of the desired monosulfonated product, with 32% unreacted starting material remaining [2]. Procurement of high-purity BOA with documented low impurity profiles is essential for maximizing overall API yield and minimizing purification burden. Suppliers offering BOA with purity specifications ≥97% and comprehensive certificates of analysis should be prioritized for pharmaceutical manufacturing applications.

Scenario 2: Shoot Organogenesis Induction in Tissue Culture

2-(1,2-Benzisoxazol-3-yl)acetic acid (BOA) is uniquely suited for plant tissue culture protocols requiring shoot induction without concomitant cell elongation or root growth [3]. In Nicotiana tabacum protoplast systems, BOA demonstrates particularly high activity during shoot induction from microcallus, while showing relatively low activity during early cell division and microcallus formation compared to NAA [3]. This stage-specific morphogenetic activity distinguishes BOA from classical auxins and makes it a valuable tool for protocols where shoot organogenesis must be decoupled from general callus proliferation. Researchers should note that chlorinated BOA derivatives offer no activity enhancement [4], and 6,7-dimethoxy-BOA acts as an auxin antagonist rather than an agonist [5], underscoring that the parent BOA scaffold is optimal for shoot-inducing applications.

Scenario 3: Apple Micropropagation Shoot Regeneration

For micropropagation of apple (Malus domestica), 2-(1,2-benzisoxazol-3-yl)acetic acid (BOA) has demonstrated genotype-dependent efficacy in inducing adventitious shoot regeneration from leaf explants [6]. In the cultivar McIntosh, BOA treatment achieved 51% shoot regeneration, outperforming benzyladenine (BA) in this specific genotype [6]. However, the combination of BOA with thidiazuron (TDZ) completely inhibited regeneration activity [6]. Procurement of BOA for apple micropropagation should be informed by target cultivar genotype and anticipated combination treatments; BOA is most valuable for McIntosh and potentially other responsive cultivars when used as a standalone shoot-inducing agent rather than in combination with TDZ.

Scenario 4: SAR Studies of Benzisoxazole Auxin Scaffold

2-(1,2-Benzisoxazol-3-yl)acetic acid serves as a foundational scaffold for investigating the structural determinants of auxin-like morphogenetic activity. Systematic studies have established that: (i) truncation of the acetic acid side chain (to yield 1,2-benzisoxazole-3-one) reduces but does not eliminate shoot-inducing activity [7]; (ii) chlorination of the aromatic ring does not enhance activity, contrasting with phenoxyacetic acid auxins [4]; and (iii) 6,7-dimethoxylation functionally inverts activity from agonist to antagonist [5]. Researchers investigating auxin signaling mechanisms, receptor interactions, or designing novel synthetic growth regulators should procure BOA as the reference parent compound against which substituted derivatives can be systematically compared.

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